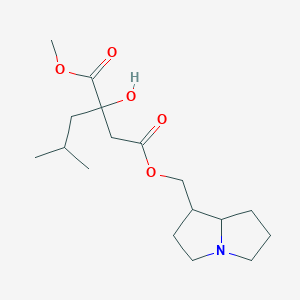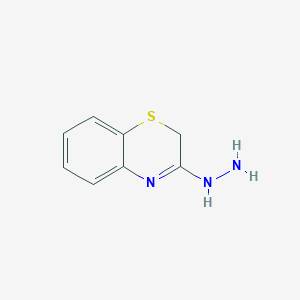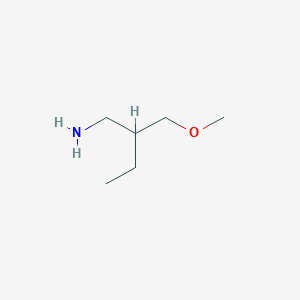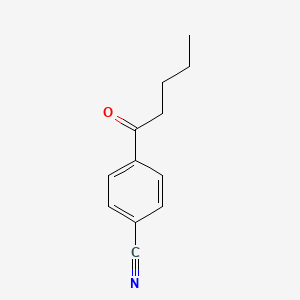
N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide is a compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . This compound is part of the piperidine derivatives family, which are known for their significant roles in the pharmaceutical industry due to their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide typically involves the reaction of 4-methylpiperidine with oxolane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This includes maintaining the appropriate temperature, pressure, and reaction time to maximize yield and purity.
化学反応の分析
Types of Reactions
N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated derivatives.
科学的研究の応用
N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
類似化合物との比較
Similar Compounds
- N-(4-methylpiperidin-3-yl)oxolane-2-carboxamide
- N-(4-methylpiperidin-3-yl)oxolane-4-carboxamide
- N-(4-methylpiperidin-3-yl)tetrahydrofuran-3-carboxamide
Uniqueness
N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide is unique due to its specific structural features, which include the oxolane ring and the piperidine moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
特性
分子式 |
C11H20N2O2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC名 |
N-(4-methylpiperidin-3-yl)oxolane-3-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-8-2-4-12-6-10(8)13-11(14)9-3-5-15-7-9/h8-10,12H,2-7H2,1H3,(H,13,14) |
InChIキー |
PHDGMIUJJSXDIN-UHFFFAOYSA-N |
正規SMILES |
CC1CCNCC1NC(=O)C2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B12107664.png)


![2H-Cyclopenta[b]furan-2,5-diol,hexahydro-4-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-,(3aR,4R,5R,6aS)-](/img/structure/B12107678.png)
![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)
![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)


